molecular formula C17H22N2 B1518538 Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine CAS No. 1154165-82-8

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Cat. No. B1518538
M. Wt: 254.37 g/mol
InChI Key: XCLOFVSSVHNWOB-UHFFFAOYSA-N
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Description

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine, or EPPM, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. EPPM is an amine, and its structure consists of an ethyl group linked to a phenyl ring, which is in turn linked to a pyridine ring. EPPM is a relatively new molecule, and its properties and potential applications are still being explored.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Annulation and Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This process highlights a method for synthesizing highly functionalized tetrahydropyridines, which are important in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

  • Pyridinolysis of Alkyl Aryl Thionocarbonates : Studies on the kinetics and mechanism of pyridinolysis of alkyl aryl thionocarbonates provide insight into the reactivity and potential applications of substituted pyridines in synthesizing new chemical entities. This research contributes to understanding the reaction pathways and the formation of zwitterionic tetrahedral intermediates in these processes (Castro et al., 1997).

  • Cathinone Analog Structures : A study focusing on the X-ray structures and computational analyses of several cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, provides valuable information on the molecular configurations and electronic properties of these compounds. Such research is crucial for designing new materials and understanding the electronic interactions within molecules (Nycz et al., 2011).

  • Novel Synthesis Methods : Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in preparing premafloxacin highlights innovative approaches in synthesizing complex organic molecules. This work contributes to the field of synthetic organic chemistry by developing practical, efficient, and stereoselective processes (Fleck et al., 2003).

  • Palladium Complexes for Ethylene Dimerization : The synthesis and catalytic study of (imino)pyridine palladium(II) complexes demonstrate their potential as selective catalysts for ethylene dimerization. Such research is pivotal in developing new catalytic systems for polymer production and highlights the role of metal complexes in industrial chemistry (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOFVSSVHNWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
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Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
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Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine

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